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Compound of Interest

Compound Name: HOOCCH2O-PEG5-CH2COOtBu

Cat. No.: B15385492 Get Quote

Technical Guide: HOOCCH2O-PEG5-
CH2COOtBu
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound HOOCCH2O-PEG5-CH2COOtBu is a specialized

heterobifunctional linker. Publicly available experimental data for this exact molecule is limited.

This guide is compiled based on theoretical calculations, data from close structural analogs,

and established chemical principles for its constituent functional groups.

Executive Summary
HOOCCH2O-PEG5-CH2COOtBu is a monodisperse, heterobifunctional polyethylene glycol

(PEG) linker. It is designed for bioconjugation applications where two different molecules are to

be connected in a sequential and controlled manner. The linker features a free carboxylic acid

at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other. This orthogonal

design allows for the selective activation and conjugation of the free acid, followed by the

deprotection and subsequent conjugation of the second acid. The central PEG5 chain

enhances water solubility, reduces immunogenicity, and provides a flexible spacer between the

conjugated moieties.[1][2][3][4] This guide provides an overview of its chemical properties and

outlines hypothetical protocols for its application in bioconjugation.
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Quantitative data for the precise molecule of interest is not available. The following tables

summarize the calculated theoretical values for HOOCCH2O-PEG5-CH2COOtBu and the

reported properties for a close structural analog, HO-PEG5-CH2COOtBu, for comparison.

Calculated Properties for HOOCCH2O-PEG5-
CH2COOtBu

Property Value Source

Chemical Formula C₁₈H₃₄O₁₀ Calculated

Molecular Weight 410.45 g/mol Calculated

Structure
HOOC-CH₂-O-(CH₂CH₂O)₅-

CH₂-COO-C(CH₃)₃
-

Reported Properties for Structural Analog: HO-PEG5-
CH2COOtBu

Property Value Source

CAS Number 1807530-05-7 [5]

Chemical Formula C₁₆H₃₂O₈ [5]

Molecular Weight 352.42 g/mol [5]

Purity ≥95% [5]

Storage Room Temperature [5]

Core Reactivity and Functional Principles
The utility of this linker stems from its two distinct functional ends:

Carboxylic Acid (-COOH): This terminal group can be activated for conjugation, most

commonly to primary amines (e.g., lysine residues on proteins), forming a stable amide

bond. The standard method for this activation is through carbodiimide chemistry, such as

with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide

(NHS).[6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15385492?utm_src=pdf-body
https://www.benchchem.com/product/b15385492?utm_src=pdf-body
https://www.benchchem.com/product/b15385492?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://www.researchgate.net/figure/The-available-carboxylic-acid-groups-are-activated-with-EDC-NHS-chemistry-The-resulting_fig2_266389831
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc01082a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15385492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tert-Butyl Ester (-COOtBu): This group serves as a protecting or "masked" carboxylic acid. It

is stable under the neutral or slightly acidic conditions used for the initial EDC/NHS

conjugation. The tert-butyl group can be selectively removed under strongly acidic

conditions, typically with trifluoroacetic acid (TFA), to reveal a second, free carboxylic acid.[9]

[10][11] This newly exposed acid can then be activated and conjugated to a second

molecule.

The polyethylene glycol (PEG) backbone provides several advantages, including enhanced

solubility in aqueous buffers, reduced aggregation of conjugates, and shielding from proteolytic

enzymes or immune recognition.[1][2][3]

Hypothetical Experimental Protocols
The following protocols describe a generalized, two-stage workflow for using HOOCCH2O-
PEG5-CH2COOtBu to link a first protein (Protein-NH₂) to a second molecule containing an

amine (Molecule-NH₂).

Stage 1: Conjugation of First Protein via EDC/NHS
Chemistry
This protocol details the activation of the linker's free carboxylic acid and its conjugation to a

primary amine on the first target protein.

Materials:

HOOCCH2O-PEG5-CH2COOtBu Linker

Protein-NH₂ (in a suitable buffer, e.g., PBS or MES)

Activation Buffer: 0.1 M MES, pH 4.7-6.0

N-hydroxysuccinimide (NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Purification system (e.g., dialysis, size-exclusion chromatography)
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Methodology:

Dissolution: Dissolve the HOOCCH2O-PEG5-CH2COOtBu linker and NHS in the Activation

Buffer to a final concentration of 100 mM each. Dissolve EDC in cold Activation Buffer to 100

mM immediately before use.

Activation: Add a 10-fold molar excess of the dissolved linker/NHS solution to the Protein-

NH₂ solution.

Initiation: Add a 10-fold molar excess of the freshly prepared EDC solution to the protein-

linker mixture.

Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature. The EDC

activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester

intermediate.[7][12]

Conjugation: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g.,

phosphate buffer). The NHS-ester reacts with the primary amines on Protein-NH₂. Let this

reaction proceed for 2 hours at room temperature or overnight at 4°C.

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-

50 mM. This will hydrolyze any unreacted NHS-esters.[12]

Purification: Remove excess linker and reaction byproducts by dialysis or size-exclusion

chromatography to isolate the (tBuOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate.

Stage 2: Deprotection and Conjugation of Second
Molecule
This protocol describes the removal of the tert-butyl protecting group and subsequent

conjugation to a second amine-containing molecule.

Materials:

Purified (tBuOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM) or other suitable organic solvent

Molecule-NH₂

EDC and NHS

Purification system

Methodology:

Deprotection: Lyophilize the purified conjugate to remove water. Resuspend the conjugate in

a solution of 50% TFA in DCM.[9][13] Stir the mixture for 2-3 hours at room temperature to

cleave the tert-butyl ester.[9]

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary

evaporation.

Purification: Immediately purify the resulting (HOOC-CH₂-PEG₅-CH₂CONH)-Protein

conjugate via dialysis or size-exclusion chromatography into the desired Activation Buffer

(e.g., 0.1 M MES, pH 6.0) to remove residual acid and byproducts.

Second Conjugation: Repeat the EDC/NHS activation and conjugation steps described in

Protocol 4.1, using the deprotected conjugate and the new target, Molecule-NH₂.

Final Purification: Purify the final (Molecule-NH-OCCH₂-PEG₅-CH₂CONH)-Protein conjugate

to remove all reaction byproducts and unreacted molecules.

Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the bioconjugation process using the

HOOCCH2O-PEG5-CH2COOtBu linker.
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Caption: Sequential conjugation workflow using a heterobifunctional linker.
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Caption: Step-by-step experimental workflow for dual conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/744685/
https://pubmed.ncbi.nlm.nih.gov/744685/
https://pubmed.ncbi.nlm.nih.gov/744685/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0017125_EDC_UG.pdf
https://pubs.acs.org/doi/pdf/10.1021/acs.inorgchem.5c04291
https://www.benchchem.com/product/b15385492#hoocch2o-peg5-ch2cootbu-chemical-properties
https://www.benchchem.com/product/b15385492#hoocch2o-peg5-ch2cootbu-chemical-properties
https://www.benchchem.com/product/b15385492#hoocch2o-peg5-ch2cootbu-chemical-properties
https://www.benchchem.com/product/b15385492#hoocch2o-peg5-ch2cootbu-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15385492?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15385492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

